

A Spectroscopic Guide to the Isomers of 2-Methyl-5,5-diphenyloxane

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Compound of Interest

Compound Name: 2-Methyl-5,5-diphenyloxane

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The structural characterization of isomeric molecules is a critical step in chemical research and pharmaceutical development. The subtle differences in the three-dimensional arrangement of atoms between isomers can lead to significant variations in their physical, chemical, and biological properties. This guide provides a comparative overview of the expected spectroscopic differences between the cis and trans diastereomers of **2-Methyl-5,5-diphenyloxane**, a substituted tetrahydropyran.

Due to the absence of direct experimental data for **2-Methyl-5,5-diphenyloxane** in the public domain, this guide is based on established principles of spectroscopic analysis and supported by data from analogous substituted cyclic ether compounds. The methodologies and expected outcomes detailed herein provide a robust framework for the identification and differentiation of these and similar isomeric structures.

Predicted Spectroscopic Comparison

The primary spectroscopic techniques for differentiating diastereomers are Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^{13}C), which can reveal detailed information about the spatial arrangement of atoms.^{[1][2]} Infrared (IR) spectroscopy and Mass Spectrometry (MS) are generally less definitive for distinguishing diastereomers but can provide complementary structural information.

Table 1: Predicted Spectroscopic Data for cis- and trans-**2-Methyl-5,5-diphenyloxane**

Spectroscopic Technique	Predicted Observation for cis-Isomer (e.g., Equatorial Methyl)	Predicted Observation for trans-Isomer (e.g., Axial Methyl)	Key Differentiating Feature
¹ H NMR			
Chemical Shift (CH ₃)	~1.0-1.2 ppm	~1.5-1.6 ppm (deshielded)	The axial methyl group is typically deshielded compared to the equatorial methyl group. [3]
Chemical Shift (H2)	Further downfield	Further upfield	The chemical shift of the proton at C2 is influenced by the orientation of the adjacent methyl group.
Coupling Constants (J)	Shows both large (axial-axial) and small (axial-equatorial) couplings for ring protons.	Shows different coupling patterns due to the change in proton orientations. For example, the H2 proton would exhibit different J-values with the C3 protons.	Dihedral angle-dependent J-coupling constants are highly informative for stereochemical assignment.
¹³ C NMR			
Chemical Shift (CH ₃)	Further downfield	Further upfield (shielded)	An axial methyl group experiences steric compression (gamma-gauche effect), causing an upfield shift of its signal and the signals of other sterically hindered carbons.

Chemical Shift (Ring Carbons)	Distinct chemical shifts for C2, C3, C4, C5, and C6.	Different chemical shifts for the ring carbons compared to the cis-isomer due to the change in stereochemistry.	The steric environment of each carbon atom is unique for each isomer, leading to different chemical shifts.[4]
IR Spectroscopy			
C-O Stretch	Strong absorption around 1050-1150 cm^{-1} . [5][6]	Strong absorption in a similar region, possibly with a slight shift.	Subtle differences in the fingerprint region ($<1500 \text{ cm}^{-1}$) may be observable due to different vibrational modes.[1]
Mass Spectrometry			
Molecular Ion (M^+)	Present, but may be weak.	Present, with a similar m/z value to the cis-isomer.	Identical mass for both isomers.
Fragmentation Pattern	Dominated by α -cleavage and inductive cleavage, typical for cyclic ethers. [7][8][9]	Very similar fragmentation pattern to the cis-isomer.	Minor differences in the relative abundance of fragment ions may occur if the stereochemistry affects the stability of the precursor ion or fragmentation transition states.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of **2-Methyl-5,5-diphenyloxane** isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of the isomers.

- Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[\[10\]](#)
- ^1H NMR Spectroscopy:
 - Instrument: A 400 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Analysis: Analyze chemical shifts, integration (proton count), and coupling constants (J-values) to determine the proton environment and connectivity.
- ^{13}C NMR Spectroscopy:
 - Instrument: A 100 MHz or higher (corresponding to the ^1H frequency) NMR spectrometer.
 - Parameters:
 - Pulse Program: Proton-decoupled experiment (to produce singlets for each carbon).
 - Spectral Width: 0-220 ppm.[\[11\]](#)
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.

- Number of Scans: 512-2048, as ^{13}C has a low natural abundance.
- Analysis: Analyze the chemical shifts of each carbon to identify differences in the electronic and steric environments between isomers.
- 2D NMR (COSY, HSQC, HMBC, NOESY): For unambiguous assignment of all proton and carbon signals and to confirm spatial relationships, a suite of 2D NMR experiments should be performed. For instance, a NOESY experiment can reveal through-space interactions, which can be crucial for confirming stereochemical assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation:
 - Solid Samples: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
 - Liquid/Soluble Samples: Deposit a thin film of the sample on a salt plate (e.g., NaCl or KBr) or analyze as a solution in a suitable solvent (e.g., CCl_4) in an IR-transparent cell.
- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Parameters:
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Analysis: Identify characteristic absorption bands for the functional groups present. For **2-Methyl-5,5-diphenyloxane**, this would include C-H stretches (aromatic and aliphatic), C=C stretches (aromatic), and the prominent C-O-C asymmetric stretch of the ether linkage (typically in the $1050\text{-}1250\text{ cm}^{-1}$ region).[\[5\]](#)[\[12\]](#)

Mass Spectrometry (MS)

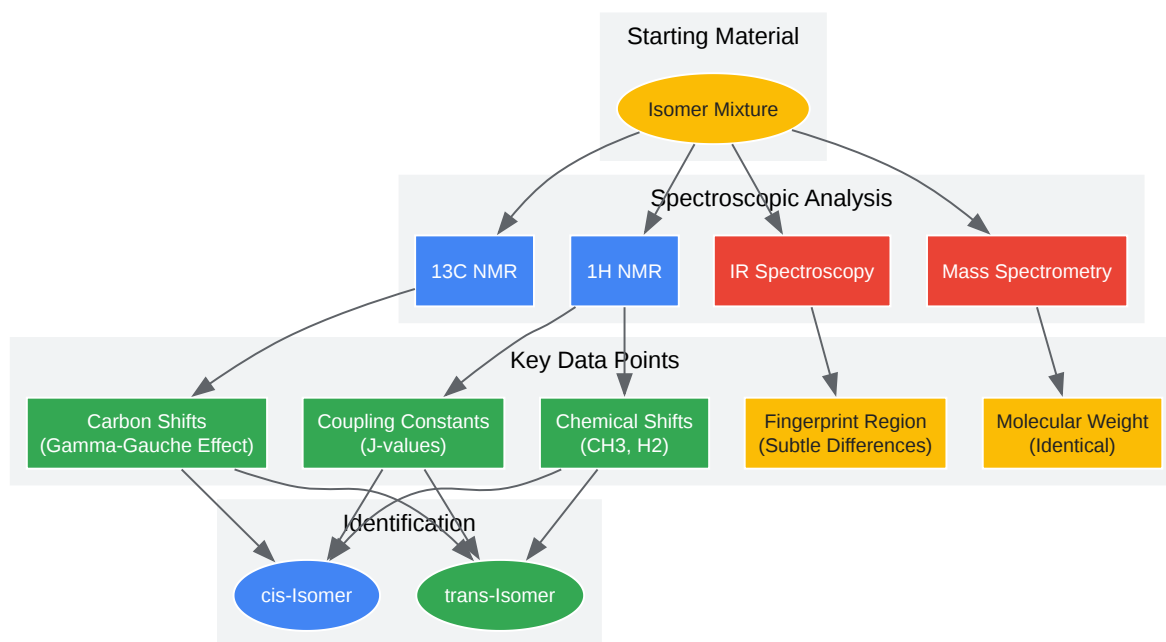
MS provides information about the molecular weight and fragmentation pattern of the molecule.

- **Sample Introduction:** Introduce a dilute solution of the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation and analysis.
- **Ionization Method:** Electron Impact (EI) is a common method for this type of molecule, which causes extensive fragmentation useful for structural elucidation.
- **Instrument:** A mass spectrometer (e.g., Quadrupole, Time-of-Flight).
- **Parameters (for EI):**
 - **Electron Energy:** 70 eV.
 - **Mass Range:** m/z 40-500.
- **Analysis:** Determine the molecular weight from the molecular ion peak (M^+). Analyze the fragmentation pattern to confirm the molecular structure. For cyclic ethers, fragmentation often involves the loss of alkyl groups and ring cleavage.[\[7\]](#)[\[13\]](#)

Visualizations

Workflow for Spectroscopic Differentiation

The following diagram illustrates the logical workflow for distinguishing the isomers of **2-Methyl-5,5-diphenyloxane** using the described spectroscopic techniques.



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Caption: Workflow for the spectroscopic differentiation of **2-Methyl-5,5-diphenyloxane** isomers.

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